rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid hydrochloride, trans
Description
rac-(2R,3S)-3-Phenylpiperidine-2-carboxylic acid hydrochloride, trans, is a chiral piperidine derivative characterized by a phenyl substituent at the 3-position and a carboxylic acid group at the 2-position of the six-membered piperidine ring. The trans configuration denotes that the phenyl and carboxylic acid groups occupy opposite axial positions, influencing its stereochemical and physicochemical properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-phenylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H |
InChI Key |
LHHQRCLSSVKKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid hydrochloride, trans typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of N-heteroaromatic compounds using transition-metal catalysts such as iridium, ruthenium, rhodium, and palladium complexes . The reaction conditions often include high pressure and temperature to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid hydrochloride, trans has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with analogous piperidine, pyrrolidine, and cyclobutane derivatives:
*Calculated based on molecular formula.
Key Observations:
- Ring Size and Conformation : Piperidine derivatives (6-membered ring) offer greater conformational flexibility compared to pyrrolidine (5-membered) or cyclobutane (4-membered) analogs. This flexibility impacts binding affinity in biological targets .
- In contrast, fluorine in increases metabolic stability via reduced CYP450-mediated oxidation.
- Salt Forms : Hydrochloride salts (target, ) improve aqueous solubility, critical for pharmaceutical formulations. The tert-Boc group in serves as a protective moiety for synthetic intermediates.
Biological Activity
rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its structural features that suggest potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid hydrochloride is characterized by a piperidine ring substituted with a phenyl group and a carboxylic acid functional group. The stereochemistry at the 2 and 3 positions plays a crucial role in its biological activity.
Research indicates that compounds structurally related to rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid can interact with various biological targets, including neurotransmitter receptors and enzymes. For instance, studies have shown that similar piperidine derivatives exhibit activity as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid signaling. These interactions can lead to significant pharmacological effects, such as analgesia and anti-inflammatory responses .
Pharmacological Effects
- Antiproliferative Activity : Compounds containing the benzoylpiperidine fragment have demonstrated notable antiproliferative effects against human cancer cell lines. For example, IC50 values ranging from 19.9 to 75.3 µM were reported for similar derivatives against breast and ovarian cancer cells . This suggests that rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid may possess similar properties.
- GABA Receptor Modulation : Some studies have explored the potential of piperidine derivatives as GABA receptor modulators. GABAergic activity is critical for various neurological functions, and modulation of these receptors can lead to therapeutic effects in anxiety and seizure disorders .
Study on Anticancer Activity
A study conducted on a series of benzoylpiperidine derivatives revealed that modifications to the phenyl group significantly enhanced their anticancer activity. Compound modifications led to an IC50 value improvement from 11.7 µM to 0.84 µM for MAGL inhibition . This highlights the importance of structural optimization in enhancing biological efficacy.
Neuropharmacological Studies
In neuropharmacological research involving GABA receptor antagonists, it was found that alterations in the primary structure of receptor subunits could drastically affect drug sensitivity. This suggests that rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid may also influence GABA receptor dynamics, potentially offering new avenues for treatment strategies in neurological disorders .
Data Summary Table
| Biological Activity | IC50 Values | Target/Effect |
|---|---|---|
| Antiproliferative Activity | 19.9 - 75.3 µM | Breast and ovarian cancer cells |
| MAGL Inhibition | 0.84 µM | Endocannabinoid signaling |
| GABA Receptor Modulation | Variable | Neurological effects |
Q & A
Q. How do stereochemical variations (e.g., cis vs. trans) impact biological activity in related piperidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
